4-[(10-Phenyldecyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
61439-73-4 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-(10-phenyldecylamino)benzoic acid |
InChI |
InChI=1S/C23H31NO2/c25-23(26)21-15-17-22(18-16-21)24-19-11-6-4-2-1-3-5-8-12-20-13-9-7-10-14-20/h7,9-10,13-18,24H,1-6,8,11-12,19H2,(H,25,26) |
InChI Key |
GXIFBRAFSGFCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 10 Phenyldecyl Amino Benzoic Acid and Analogues
Precursor Synthesis and Functional Group Transformations
The construction of the target molecule necessitates the synthesis of two primary precursors: the 4-aminobenzoic acid backbone and the 10-phenyldecyl moiety. The latter can be introduced as either an aldehyde for reductive amination or an alkyl halide for nucleophilic substitution.
Amination and Carboxylation Strategies
The 4-aminobenzoic acid (PABA) core is a readily available commercial starting material. However, understanding its fundamental synthesis provides a basis for creating substituted analogues. Industrial production of PABA is often derived from the reduction of 4-nitrobenzoic acid. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
In a laboratory setting, the synthesis of PABA analogues can involve amination and carboxylation strategies on a benzene (B151609) ring. For instance, the direct amination of a pre-carboxylated benzene ring or the carboxylation of an aniline (B41778) derivative can be employed, though these methods are often less direct than starting with a substituted nitrobenzene.
Alkyl/Aryl Chain Introduction Techniques
The synthesis of the 10-phenyldecyl side chain is a critical step. A common strategy involves the synthesis of 10-phenyldecan-1-ol as a key intermediate. This can be achieved through a Grignard reaction between phenylmagnesium bromide and 10-bromodecan-1-ol (which would first need to be protected) or, more directly, with decanal, followed by reduction of the resulting ketone. libretexts.orgwikipedia.orgmnstate.eduyoutube.com
Once 10-phenyldecan-1-ol is obtained, it can be converted to the necessary functional groups for coupling with the PABA moiety.
Oxidation to Aldehyde: The alcohol can be oxidized to 10-phenyldecanal (B1658809) using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. This aldehyde is a key reactant for the reductive amination pathway.
Conversion to Alkyl Halide: Alternatively, 10-phenyldecan-1-ol can be converted to 10-phenyldecyl bromide or a similar halide. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the corresponding chloride. This alkyl halide is the electrophile used in nucleophilic substitution reactions.
N-Substitution Reaction Mechanisms and Optimization
With the precursors in hand, the formation of the C-N bond between the 4-aminobenzoic acid nitrogen and the 10-phenyldecyl chain can be achieved through two primary pathways: reductive amination and nucleophilic substitution.
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a widely used and efficient method for the synthesis of secondary amines. acsgcipr.orgorganic-chemistry.orgstackexchange.commasterorganicchemistry.comlibretexts.org This one-pot reaction involves the initial formation of an imine between the primary amine of 4-aminobenzoic acid and the aldehyde, 10-phenyldecanal. The imine is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed, with the choice influencing the reaction conditions and selectivity. organic-chemistry.orgmasterorganicchemistry.com
| Reducing Agent | Typical Solvent(s) | Additives/Catalysts | Key Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | None | Readily available, but can also reduce the aldehyde starting material if not controlled. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Mild acid (e.g., acetic acid) | Selective for the imine over the aldehyde, but is toxic. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic acid (optional) | Mild and selective, less toxic than NaBH₃CN, and often gives high yields. stackexchange.com |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol | None | "Green" method, but may require higher pressures and temperatures. |
Optimization of Reductive Amination:
Several factors can be optimized to maximize the yield and purity of 4-[(10-Phenyldecyl)amino]benzoic acid. researchgate.netontosight.ai
pH Control: Maintaining a slightly acidic pH (typically 5-6) is crucial for the formation of the imine without deactivating the amine nucleophile.
Stoichiometry: Using a slight excess of the amine or aldehyde can drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases to facilitate imine formation.
Order of Addition: The order of addition of reagents can be important. Often, the amine and aldehyde are mixed first to allow for imine formation before the reducing agent is added.
Nucleophilic Substitution Approaches for N-Alkylation
An alternative route to the target compound is through the nucleophilic substitution of a 4-aminobenzoic acid derivative with 10-phenyldecyl bromide. tandfonline.comnih.govwikipedia.org Direct alkylation of the amino group of PABA can be challenging due to the potential for over-alkylation to form the tertiary amine and the low nucleophilicity of the aromatic amine.
To circumvent these issues, the carboxylic acid group of PABA is often first protected as an ester (e.g., a methyl or ethyl ester). This enhances the solubility of the starting material in organic solvents and prevents unwanted side reactions with the carboxylic acid. The N-alkylation of the aminobenzoate ester can then be carried out using 10-phenyldecyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid formed during the reaction. tandfonline.comnih.gov
Reaction Conditions for N-Alkylation:
| Base | Solvent | Temperature | Key Considerations |
| Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile | Room temperature to moderate heating | A common and effective base for this transformation. |
| Triethylamine (Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature | A soluble organic base that is easily removed after the reaction. |
| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature | A strong base that can deprotonate the amine, increasing its nucleophilicity, but requires anhydrous conditions. |
Following the N-alkylation, the ester protecting group is removed by hydrolysis (e.g., using aqueous sodium hydroxide (B78521) or lithium hydroxide) to yield the final product, this compound.
Stereoselective Synthesis and Chiral Resolution for Related Complex Analogues
While this compound itself is achiral, analogues with chiral centers in the alkyl chain or at the benzylic position can be synthesized stereoselectively or resolved from racemic mixtures.
Stereoselective Synthesis:
Asymmetric Reductive Amination: The use of a chiral reducing agent or a chiral catalyst in the reductive amination of an aldehyde with an amine can lead to the enantioselective formation of a chiral secondary amine. nih.govlookchem.comliv.ac.ukacs.orgscilit.com Chiral catalysts often employ transition metals like iridium or ruthenium complexed with chiral ligands.
Enzymatic Reductive Amination: Biocatalysis using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) can provide high enantioselectivity under mild conditions. nih.govmanchester.ac.uk
Chiral Resolution:
If a racemic mixture of a chiral analogue is synthesized, the enantiomers can be separated through chiral resolution.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. researchgate.netwikipedia.org These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the amine can then be recovered by treatment with a base.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. nih.govresearchgate.netresearchgate.netacs.org This method is often highly enantioselective and can be performed under mild conditions.
Advanced Synthetic Protocols and Green Chemistry Considerations
The synthesis of this compound and its analogues is increasingly benefiting from advanced synthetic methodologies that prioritize efficiency, selectivity, and sustainability. These modern approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. Concurrently, the principles of green chemistry are being integrated to develop more environmentally benign synthetic routes.
Recent advancements in catalysis offer promising avenues for the N-alkylation of 4-aminobenzoic acid (PABA) and related anilines. One notable development is the use of iron-promoted C-H amination, which allows for the direct formation of N-alkyl anilines from simple arenes under mild conditions. organic-chemistry.org This method, utilizing a benign iron salt catalyst, demonstrates broad functional group tolerance and can be performed under aerobic conditions, representing a significant improvement over traditional multi-step syntheses that often require harsh conditions. organic-chemistry.org
Another area of progress involves the direct alkylation of amines using alcohols, which are considered greener alkylating agents than alkyl halides. For instance, a novel approach for the allylic alkylation of anilines has been developed using allylic alcohols in the presence of deep eutectic solvents (DESs). rsc.org These DESs, such as a mixture of choline (B1196258) chloride and lactic acid, act as sustainable and metal-free promoters, enabling the reaction to proceed at room temperature with high yields. rsc.org This methodology presents a significant improvement over procedures that necessitate high temperatures or metal catalysts. rsc.org
The table below summarizes key aspects of these advanced synthetic protocols applicable to the synthesis of N-substituted 4-aminobenzoic acid analogues.
| Methodology | Catalyst/Promoter | Key Features | Substrate Scope | Ref. |
| Iron-Promoted C-H Amination | FeSO₄·7H₂O | Mild conditions, direct synthesis from arenes, broad functional group tolerance | Electron-neutral and electron-rich arenes | organic-chemistry.org |
| Allylic Alkylation with Alcohols | Deep Eutectic Solvents (e.g., Choline chloride/lactic acid) | Metal-free, room temperature, sustainable solvent system | Anilines, hydrazides, indoles | rsc.org |
From a green chemistry perspective, several strategies are being explored to minimize the environmental impact of synthesizing PABA derivatives. Solvent-free synthesis is a particularly attractive approach. For example, the amination of 2-chloronicotinic acid with various primary aromatic amines has been successfully achieved under solvent- and catalyst-free conditions, resulting in good to excellent yields in significantly shorter reaction times compared to conventional methods. nih.gov This operationally simple and green procedure highlights the potential for eliminating the use of volatile and often toxic organic solvents. nih.gov
Furthermore, the development of environmentally friendly reaction media is a core tenet of green chemistry. Water, as a solvent, offers significant environmental and economic advantages. Research into organic synthesis "on water" has shown that unique reactivity can be achieved for various transformations. semanticscholar.org For the synthesis of anilines, electrochemical methods are also gaining traction as a green alternative to traditional nitration/hydrogenation processes, which often involve hazardous reagents. researchgate.net
The table below outlines some green chemistry considerations and their application in the synthesis of aminobenzoic acid derivatives.
| Green Chemistry Principle | Application in Synthesis | Advantages | Ref. |
| Use of Safer Solvents/Solvent-Free Conditions | Synthesis of 2-anilino nicotinic acids without solvent | Reduced waste, shorter reaction times, operational simplicity | nih.gov |
| Use of Renewable Feedstocks | Bioproduction of aminobenzoic acid | Reduces reliance on petroleum-derived precursors, environmentally friendly | researchgate.net |
| Catalysis | Iron-catalyzed C-H amination, metal-free alkylation | High efficiency, mild reaction conditions, reduced use of stoichiometric reagents | organic-chemistry.orgrsc.org |
| Atom Economy | Direct C-H amination | Fewer synthetic steps, less waste generation | organic-chemistry.org |
The bioproduction of aminobenzoic acid and its derivatives represents a frontier in sustainable synthesis. researchgate.net By leveraging microbial fermentation, it is possible to produce these compounds from renewable resources, thereby avoiding the use of toxic, petroleum-derived precursors and minimizing environmental pollution. researchgate.net While still an emerging field, biosynthesis offers a promising long-term solution for the green and sustainable production of compounds like this compound.
Advanced Analytical and Spectroscopic Characterization of N Substituted Aminobenzoic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the assignment of protons within the structure of 4-[(10-Phenyldecyl)amino]benzoic acid.
Proton and Carbon-13 NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The aromatic protons of the benzoic acid moiety typically appear as doublets in the downfield region due to the electron-withdrawing effect of the carboxylic acid group and the electron-donating nature of the amino group. The protons on the phenyl ring at the end of the decyl chain will also resonate in the aromatic region. The methylene (B1212753) protons of the long decyl chain will appear as a series of multiplets in the aliphatic region of the spectrum. The protons of the methylene group attached directly to the nitrogen atom are deshielded and thus resonate at a lower field compared to the other methylene groups.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The aromatic carbons of both the benzoic acid and the terminal phenyl ring will have distinct signals in the aromatic region (typically 110-160 ppm). The ten carbon atoms of the decyl chain will give rise to a series of signals in the aliphatic region (typically 20-40 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~168.0 |
| Aromatic C-H (Benzoic Acid) | ~7.8 (d, 2H) | ~132.0 |
| Aromatic C-H (Benzoic Acid) | ~6.6 (d, 2H) | ~112.0 |
| Aromatic C-NH (Benzoic Acid) | - | ~152.0 |
| Aromatic C-COOH (Benzoic Acid) | - | ~120.0 |
| Aromatic C-H (Phenyl) | ~7.3-7.1 (m, 5H) | ~128.5, ~128.3, ~125.7 |
| Aromatic C-CH₂ (Phenyl) | - | ~143.0 |
| N-CH₂ | ~3.1 (t, 2H) | ~44.0 |
| Phenyl-CH₂ | ~2.6 (t, 2H) | ~36.0 |
| -(CH₂)₈- | ~1.6-1.2 (m, 16H) | ~32.0, ~29.5, ~29.3, ~27.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals and to map the connectivity of the molecule, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, the triplet of the N-CH₂ group would show a cross-peak with the adjacent methylene group in the decyl chain. This technique is invaluable for tracing the proton-proton connectivities along the entire alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~44.0 ppm, confirming the assignment of the N-CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the protons of the N-CH₂ group would show a correlation to the aromatic C-NH carbon of the benzoic acid ring, confirming the point of attachment of the phenyldecyl chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Interpretation of Characteristic Functional Group Frequencies
The IR spectrum of this compound would display a number of characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding.
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the decyl chain are observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.
C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
Interactive Data Table: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Secondary Amine | N-H stretch | 3300-3400 (medium) | Weak |
| Aromatic | C-H stretch | 3000-3100 | Strong |
| Aliphatic | C-H stretch | 2850-2960 | Medium |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | Medium |
| Aromatic | C=C stretch | 1450-1600 | Strong |
| Amine | C-N stretch | 1250-1350 | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
For this compound (C₂₃H₃₁NO₂), the expected exact mass can be calculated. The molecular ion peak [M]⁺ in a high-resolution mass spectrum would confirm the elemental composition.
Electron Ionization (EI) is a common technique that can induce fragmentation of the molecule. The fragmentation pathways can help to confirm the structure. Key expected fragmentation patterns for this compound include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable benzylic-type cation.
Loss of the carboxylic acid group: Fragmentation involving the loss of the -COOH group (45 Da) or H₂O (18 Da) from the molecular ion is also plausible.
Cleavage of the alkyl chain: The long decyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).
Benzylic cleavage: Cleavage at the benzylic position of the phenyldecyl group would yield a tropylium (B1234903) ion (m/z 91), a very common fragment for compounds containing a benzyl (B1604629) moiety.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 353 | [C₂₃H₃₁NO₂]⁺ | Molecular Ion [M]⁺ |
| 308 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 226 | [C₁₄H₂₀NO]⁺ | Cleavage of the alkyl chain |
| 136 | [C₇H₆NO₂]⁺ | Cleavage of the N-alkyl bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
By integrating the data from NMR, vibrational spectroscopy, and mass spectrometry, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further research into its properties and applications.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, thus confirming the molecular formula of the synthesized compound.
For a compound like this compound (C23H31NO2), the expected exact mass can be calculated. In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion's m/z value would be measured. The high resolution distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.
Illustrative HRMS Data for a Hypothetical Analysis:
| Parameter | Expected Value for C23H31NO2 |
| Calculated Exact Mass | 353.2355 |
| Ionization Mode | ESI+ |
| Observed m/z | 354.2428 [M+H]+ |
| Mass Accuracy (ppm) | < 5 ppm |
This high degree of accuracy provides strong evidence for the assigned molecular formula, a critical first step in structural elucidation. The fragmentation of related compounds like ethyl p-aminobenzoate in high-resolution mass spectrometry has been studied, providing insights into the stable fragments that can be expected. capes.gov.br
Tandem Mass Spectrometry (MS/MS) for Substructure Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation provides a "fingerprint" of the molecule's substructures. The fragmentation patterns of protonated α-amino acids have been extensively studied, revealing characteristic losses. nih.govnih.gov
For this compound, the protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation would occur at the weakest bonds, providing clues about the connectivity of the atoms.
Expected Fragmentation Pathways:
Cleavage of the N-alkyl bond: Fragmentation of the bond between the nitrogen and the decyl chain would result in characteristic ions corresponding to the phenyldecyl cation and the 4-aminobenzoic acid radical cation.
Fragmentation of the alkyl chain: The long decyl chain would likely undergo characteristic cleavages, leading to a series of fragment ions separated by 14 Da (the mass of a CH2 group).
Decarboxylation: Loss of the carboxyl group as CO2 is a common fragmentation pathway for benzoic acid derivatives.
Cleavage of the phenyl-alkyl bond: Fragmentation of the bond between the phenyl group and the decyl chain is also a plausible pathway.
Illustrative MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Substructure Confirmed |
| 354.2 | 138.1 | C10H12 (phenyldecyl fragment) | 4-aminobenzoic acid moiety |
| 354.2 | 217.2 | C7H7NO2 (4-aminobenzoic acid) | 10-phenyldecyl moiety |
| 354.2 | 308.2 | COOH | Benzoic acid core |
The fragmentation of homologous amino acids has been shown to be dependent on the length of the alkyl chain, with different cooperative interactions influencing the fragmentation pathways. unito.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The chromophore in this compound is the substituted benzene (B151609) ring. The amino and carboxylic acid groups are auxochromes that modify the absorption characteristics of the benzene ring. For comparison, 4-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.comspectrabase.com The long N-alkyldecyl substituent is not expected to significantly shift the λmax values, as it is not directly conjugated with the aromatic system. However, the solvent environment can influence the absorption spectrum.
Illustrative UV-Vis Absorption Data:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 4-Aminobenzoic Acid | Methanol | 278 | ~18,000 |
| Ethyl 4-aminobenzoate | Water | ~295 | Not specified |
Studies on p-aminobenzoic acid in aqueous solution as a function of pH have shown shifts in the absorption spectra corresponding to the non-ionic, anionic, and cationic forms of the molecule. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.
For N-substituted aminobenzoic acids, X-ray crystallography can reveal important details about the solid-state packing. It is well-established that benzoic acid and its derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. diva-portal.org It is highly probable that this compound would also exhibit this dimeric structure. Furthermore, the long phenyldecyl chains would likely pack in an ordered fashion, potentially through van der Waals interactions, to minimize steric hindrance.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| Unit Cell Dimensions | Dependent on packing |
| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimer formation), N-H···O hydrogen bonding, van der Waals interactions |
The crystallization of p-aminobenzoic acid has been shown to result in different polymorphic forms, each with a unique crystal structure. diva-portal.org The specific crystallization conditions can influence which polymorph is obtained.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) is the most commonly used method for this purpose.
For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound is a measure of its affinity for the stationary phase. The high hydrophobicity of the phenyldecyl chain would lead to a relatively long retention time on a C18 column. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 278 nm) |
| Expected Retention Time | > 10 min (due to high hydrophobicity) |
HPLC methods have been developed for the separation and quantification of p-aminobenzoic acid and its derivatives in various matrices. nih.govresearchgate.net These methods can be adapted for the analysis of novel N-substituted analogs.
Theoretical and Computational Investigations of 4 10 Phenyldecyl Amino Benzoic Acid S Molecular Architecture and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, thereby predicting molecular geometry, reactivity, and various spectroscopic properties. For a molecule like 4-[(10-Phenyldecyl)amino]benzoic acid, DFT can elucidate the interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the hydrophobic phenyldecyl chain.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the structure with the lowest potential energy. For this compound, this process is complicated by the high degree of conformational flexibility in the ten-carbon alkyl chain.
Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its single bonds to identify various stable conformers (local energy minima) and the transition states between them. The long decyl chain can adopt numerous folded and extended shapes, each with a distinct energy. The terminal phenyl group adds further complexity. The global minimum energy conformation, representing the most probable structure in the gas phase, would be identified through these calculations. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy.
Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-31G(d)) This table presents hypothetical, yet chemically reasonable, data for the core aminobenzoic acid moiety, which would be expected to be similar to experimentally and computationally determined values for PABA and its derivatives. researchgate.netnih.gov
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-COOH | 1.48 Å |
| C=O | 1.22 Å | |
| C-OH | 1.35 Å | |
| C-NH | 1.37 Å | |
| Bond Angles | O=C-OH | 123.5° |
| C-C-NH | 120.5° | |
| Dihedral Angle | C-C-N-H | ~180° (planar) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). youtube.com
Illustrative FMO Energy Data This table shows representative energy values that might be obtained from a DFT calculation.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; site of nucleophilicity |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; site of electrophilicity |
| Energy Gap (ΔE) | 4.65 | Indicates high kinetic stability |
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wuxiapptec.comwalisongo.ac.id The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. nih.gov
For this compound, the ESP map would show a deep red region around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. The hydrogen of the carboxylic acid and the hydrogens of the amino group would appear blueish, indicating their acidic and electrophilic nature. The aromatic ring would exhibit a mixed potential, while the long alkyl chain and terminal phenyl group would be predominantly green, indicating their nonpolar, neutral character.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and self-assembly processes. researchgate.net
The conformation and behavior of this compound are expected to be highly dependent on its solvent environment due to its amphiphilic nature. MD simulations can model this behavior explicitly. nih.gov
In Polar Solvents (e.g., Water): The polar aminobenzoic acid "head" would readily form hydrogen bonds with water molecules. nih.gov The nonpolar phenyldecyl "tail" is hydrophobic and would tend to fold or collapse upon itself to minimize its exposure to the aqueous environment.
In Nonpolar Solvents (e.g., Hexane): The nonpolar tail would be well-solvated and adopt a more extended conformation. The polar head group would be poorly solvated and might drive molecular aggregation to shield itself from the nonpolar environment.
In Amphiphilic Solvents (e.g., Ethanol): In solvents with both polar and nonpolar characteristics, the molecule might exhibit complex conformational dynamics, balancing the solvation of both its head and tail regions. nih.gov
The distinct polar and nonpolar domains of this compound make it an excellent candidate for forming ordered supramolecular structures. researchgate.net MD simulations are instrumental in predicting and analyzing these self-assembly processes.
Dimerization: The carboxylic acid group can form strong, head-to-head hydrogen-bonded dimers with another molecule, a common motif for carboxylic acids. nih.gov
Micelle/Bilayer Formation: In aqueous solutions, at sufficient concentrations, the molecules could aggregate into micelles, with the hydrophobic tails forming a core and the polar heads facing the water. They could also form bilayer structures, similar to lipid membranes.
π-π Stacking: The benzene (B151609) ring of the benzoic acid and the terminal phenyl group of the decyl chain can interact with those of neighboring molecules through π-π stacking, further stabilizing supramolecular assemblies.
Host-Guest Interactions: The potential for self-assembly into larger structures with defined cavities suggests that this molecule could act as a host for smaller guest molecules. Simulations could explore the binding of specific guests within these assemblies, driven by hydrophobic interactions, hydrogen bonding, or π-π stacking. rsc.orgrsc.org
Reaction Mechanism Modeling and Transition State Characterization
Detailed theoretical studies on the reaction mechanisms involving this compound, including the characterization of transition states, are not extensively available in the current body of scientific literature. However, general principles of reactions involving analogous molecules, such as other N-alkylated p-aminobenzoic acid derivatives, can provide a foundational understanding.
Computational modeling of reactions, such as amide bond formation or electrophilic aromatic substitution, would typically involve density functional theory (DFT) calculations. These methods are employed to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. Key to this is the identification and characterization of transition states—the highest energy point along the reaction coordinate.
For a hypothetical reaction, such as the acylation of the secondary amine in this compound, computational modeling would elucidate the geometry of the transition state, its vibrational frequencies (confirming it as a true first-order saddle point with one imaginary frequency), and the activation energy barrier. This data is crucial for predicting reaction rates and understanding the factors that influence reactivity.
Table 1: Hypothetical Transition State Parameters for a Generic Acylation Reaction
| Parameter | Value | Description |
| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |
| Imaginary Frequency (cm⁻¹) | -200 to -400 | The vibrational mode corresponding to the atomic motion along the reaction coordinate at the transition state. |
| Key Bond Distances (Å) | Varies | Distances between reacting atoms in the transition state structure, typically intermediate between reactant and product bond lengths. |
In Silico Prediction of Spectroscopic Properties
The spectroscopic properties of this compound can be predicted using various computational methods. These in silico predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts that, when compared to a reference standard (e.g., tetramethylsilane), can predict the NMR spectrum. The long phenyldecyl chain would be expected to show a series of overlapping signals in the aliphatic region of the ¹H and ¹³C NMR spectra, while the aromatic protons and carbons would appear at more downfield shifts.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H bending. The calculated frequencies are often scaled to better match experimental data.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Approximate Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |
| ¹H NMR | Aliphatic Protons (chain) | 1.2 - 3.5 ppm |
| ¹³C NMR | Carboxyl Carbon | 170 - 180 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 155 ppm |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| IR | C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how its structural features might relate to potential biological activity. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
For a series of N-alkylated p-aminobenzoic acid derivatives, a QSAR study would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
The long, lipophilic 10-phenyldecyl chain in this compound would significantly contribute to its hydrophobicity, a key parameter in many QSAR models related to membrane permeability and interaction with hydrophobic pockets in biological targets. A hypothetical QSAR model for a particular activity might take the form of:
Biological Activity = c₀ + c₁(logP) + c₂(Electronic Descriptor) + c₃(Steric Descriptor)
Where the coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression analysis of a training set of molecules. Such a model would provide design principles for new, potentially more active, derivatives by suggesting modifications to the alkyl chain length, the phenyl group, or the benzoic acid moiety to optimize the key descriptors.
Table 3: Key Molecular Descriptors for QSAR Modeling of this compound and Analogs
| Descriptor Type | Example Descriptor | Influence on Activity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The high hydrophobicity from the phenyldecyl chain could enhance membrane transport or binding to hydrophobic protein domains. |
| Electronic | Hammett constants (σ) of substituents | Substituents on the phenyl rings would alter the electron density and could influence receptor interactions. |
| Steric | Molecular Refractivity (MR) | The size and shape of the molecule, largely influenced by the long alkyl chain, would be critical for fitting into a specific binding site. |
Advanced Research on Biochemical and Molecular Interactions of Aminobenzoic Acid Derivatives
Elucidation of Molecular Recognition and Binding Mechanisms
Comprehensive searches did not yield any studies on the molecular recognition and binding mechanisms of 4-[(10-Phenyldecyl)amino]benzoic acid.
Enzyme-Ligand Interaction Studies (e.g., inhibition kinetics)
No data is available in the public domain regarding the interaction of this compound with any enzymes, including studies on inhibition kinetics. Therefore, no information on its potential as an enzyme inhibitor or the mechanism of such inhibition can be presented.
Receptor Binding Profiling
There is no available information on the receptor binding profile of this compound. Studies detailing its affinity for various receptors or its agonist or antagonist activity have not been found in the reviewed literature.
Studies on Cellular Transport Systems and Uptake Pathways
No research dedicated to the cellular transport and uptake of this compound has been identified.
Carrier-Mediated Transport Mechanisms
Information regarding the involvement of carrier-mediated transport systems in the cellular uptake of this compound is not available.
Membrane Permeability Investigations
Investigations into the membrane permeability of this compound have not been documented in the accessible scientific literature.
Modulation of Specific Biological Pathways at the Molecular Level
There is no research available that describes the modulation of any specific biological pathways at the molecular level by this compound.
Influence on Metabolic Networks (e.g., folate biosynthesis related pathways)
Detailed research specifically investigating the influence of this compound on metabolic networks, including folate biosynthesis, is not extensively available in publicly accessible scientific literature. While aminobenzoic acid derivatives, as a class, are known to interact with various metabolic pathways, the specific effects of the 10-phenyldecyl substitution have not been fully elucidated. Generally, compounds related to p-aminobenzoic acid (PABA) can interfere with folate synthesis in microorganisms, a pathway crucial for their survival. This interference often occurs through the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme that utilizes PABA as a substrate. However, without specific studies on this compound, its precise role and potency as a potential inhibitor of this pathway remain speculative.
Investigation of Signaling Cascades
Currently, there is a lack of specific research detailing the interactions of this compound with intracellular signaling cascades. The lipophilic nature of the 10-phenyldecyl chain suggests potential interactions with cellular membranes and membrane-associated proteins, which are often key components of signaling pathways. However, without experimental data, it is not possible to define its specific targets or mechanisms of action within cellular signaling.
Mechanistic Studies of Antimicrobial Activity
While some aminobenzoic acid derivatives exhibit antimicrobial properties, the specific mechanistic details for this compound are not well-documented in peer-reviewed studies.
Antibacterial Action Modes
The antibacterial mechanism of this compound has not been a subject of in-depth investigation. It is hypothesized that, similar to other PABA analogs, it could potentially act as an antimetabolite, disrupting the folate synthesis pathway in susceptible bacteria. The long alkyl-aryl side chain might also contribute to the disruption of bacterial cell membrane integrity, a common mechanism for lipophilic antimicrobial agents.
Antifungal Action Modes
Explorations in Materials Science and Engineering Applications of N Substituted Benzoic Acid Derivatives
Integration into Polymer Chemistry and Macromolecular Architectures
There is no available research detailing the use of 4-[(10-Phenyldecyl)amino]benzoic acid in monomer design, specific polymerization strategies, or for the functionalization of existing polymeric materials.
Advanced Coatings and Surface Functionalization
No studies were found that describe the application of this compound in the development of advanced coatings or for the functionalization of surfaces.
Sensing Applications and Transduction Mechanisms
Following a comprehensive review of scientific literature and chemical databases, no specific information was found regarding the application of This compound in the development of chemo- or biosensors. Consequently, there is no available data on its mechanisms for analyte recognition or signal generation in sensing applications.
Chemo- and Biosensor Development
There is no research available that describes the use of this compound as a component in the fabrication of chemical sensors or biosensors. Scientific studies detailing its incorporation into sensing platforms, such as electrochemical, optical, or mass-based sensors, are absent from the current body of literature.
Mechanism of Analyte Recognition and Signal Generation
Due to the lack of studies on the sensing applications of this compound, the mechanisms by which it might recognize and bind to specific analytes are unknown. Similarly, there is no information on how such an interaction could be converted into a measurable signal (transduction). Research into its potential molecular recognition properties or its ability to produce a detectable response in the presence of target molecules has not been published.
Future Research Trajectories and Emerging Paradigms for 4 10 Phenyldecyl Amino Benzoic Acid
Development of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on establishing efficient, scalable, and environmentally benign methods for synthesizing 4-[(10-phenyldecyl)amino]benzoic acid. While classical N-alkylation and reductive amination procedures are feasible, there is a growing need for sustainable alternatives. nih.govnih.gov
Green Chemistry Approaches: Exploration into greener synthetic routes could involve microwave-assisted synthesis to reduce reaction times and energy consumption or the use of eco-friendly solvents. nih.gov One-pot catalytic processes, which are being developed for other aminobenzoic acids, could offer a streamlined and resource-efficient pathway. mdpi.com
Biocatalysis: A paradigm shift towards biocatalysis could leverage enzymes to perform the N-alkylation step. This approach, drawing inspiration from the biosynthesis of other PABA derivatives, would operate under mild conditions and offer high selectivity, minimizing waste and the use of hazardous reagents. mdpi.com
Flow Chemistry: Continuous flow chemistry presents an opportunity for the safe, scalable, and highly controlled production of this compound, allowing for precise optimization of reaction parameters and easier purification.
Table 1: Illustrative Comparison of Potential Synthetic Methodologies This table presents a hypothetical comparison based on general principles and data from related reactions.
| Methodology | Potential Advantages | Potential Challenges | Sustainability Profile |
|---|---|---|---|
| Classical Reductive Amination | Well-established, reliable | Requires stoichiometric reductants (e.g., NaBH4), multi-step process | Moderate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be an issue | Good |
| Biocatalytic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme discovery and optimization required | Excellent |
| Continuous Flow Chemistry | High scalability, safety, and control | Requires specialized equipment and setup | Very Good |
Integration with Nanotechnology for Advanced Functional Materials
The unique amphiphilic character of this compound, featuring a polar carboxylic acid head and a long nonpolar phenyldecyl tail, makes it an exceptional candidate for applications in nanotechnology and materials science.
Surface Functionalization: The molecule could be used to functionalize nanoparticles, such as graphene oxide or maghemite, in a single step. nih.govmdpi.com The PABA moiety can anchor to the nanoparticle surface, while the phenyldecyl chain extends outwards, creating a hydrophobic or self-assembling monolayer. This could be leveraged to create stable dispersions of nanoparticles in non-polar solvents or polymer matrices.
Drug Delivery Systems: The lipophilic tail could facilitate the encapsulation of hydrophobic drugs within self-assembled nanostructures, like micelles or vesicles. nih.gov These biocompatible nanoparticles could improve drug solubility and enable targeted delivery. nih.gov
Advanced Sensors and Electronics: Aminobenzoic acid-functionalized materials have shown promise as electrocatalysts and components in supercapacitors. nih.gov The specific electronic properties conferred by the phenyldecyl group could be investigated for developing novel sensors or modifying electrode surfaces.
Advanced Computational Design and Predictive Modeling
Computational chemistry offers a powerful toolkit for accelerating the exploration of this compound and its potential derivatives before committing to extensive laboratory synthesis.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be developed to predict key physicochemical properties like lipophilicity (LogP), solubility, and electronic characteristics. orientjchem.orgresearchgate.netnih.govtue.nl Given the molecule's long alkyl chain, accurately predicting its lipophilicity will be crucial for understanding its biological behavior. nih.gov
Molecular Docking: To explore potential biological applications, molecular docking studies can simulate the interaction of this compound with various protein targets. researchgate.net This can help identify potential binding sites and predict binding affinities, guiding the selection of biological assays. For example, docking studies on other PABA derivatives have successfully predicted interactions with enzymes like cholinesterase. nih.govresearchgate.net
Supramolecular Assembly Prediction: Advanced modeling can predict how molecules of this compound might self-assemble into larger structures or form co-crystals with other molecules, which is essential for designing novel materials. nih.govrsc.org
Table 2: Potential Applications of Computational Modeling
| Computational Method | Predicted Property / Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties | Guides synthesis and characterization; informs materials design. nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, self-assembly behavior, membrane interaction | Predicts behavior in biological systems and material formulations. |
| Molecular Docking | Binding affinity to biological targets (enzymes, receptors) | Prioritizes compounds for biological screening. researchgate.net |
| QSPR / Machine Learning | Lipophilicity (LogP), solubility, ADME properties | Enables virtual screening and design of derivatives with improved drug-like properties. orientjchem.orgnih.gov |
Mechanistic Exploration of Undiscovered Biological Roles
The PABA core is a well-known pharmacophore found in a wide array of bioactive compounds, including antimicrobial and anticancer agents. nih.govmdpi.comnih.govnih.gov The addition of a long, lipophilic phenyldecyl chain could unlock novel biological activities by altering the molecule's interaction with cellular systems.
Membrane Interaction: The phenyldecyl tail may enable the molecule to intercalate into or traverse cell membranes more effectively than less lipophilic PABA derivatives. This could enhance intracellular drug delivery or lead to novel mechanisms of action, such as disrupting microbial cell membranes.
Targeting Lipophilic Pockets: Many enzymes and receptors have deep, hydrophobic binding pockets that are inaccessible to polar molecules. This compound could be an ideal scaffold for designing inhibitors that target such sites.
Anticancer and Antimicrobial Screening: Future research should involve broad screening of the compound against various cancer cell lines and microbial pathogens. nih.govresearchgate.net Studies on other N-alkylated PABA derivatives have revealed promising cytotoxic activity against lung and oral cancer cells, providing a strong rationale for investigating this molecule. nih.govtandfonline.com
Collaborative and Interdisciplinary Research Initiatives
Unlocking the full potential of a multifaceted compound like this compound necessitates a departure from siloed research efforts. Future progress will depend on synergistic collaborations across various scientific disciplines.
Chemistry-Biology Interface: Synthetic chemists are needed to develop efficient synthetic routes and create a library of related derivatives. nih.gov These compounds would then be evaluated by molecular and cellular biologists to identify and characterize novel biological activities.
Materials Science and Engineering: Collaborations with materials scientists will be crucial for integrating the molecule into advanced materials, such as functionalized polymers, nanoparticles, and electronic devices. mdpi.com
Computational and Experimental Synergy: A continuous feedback loop between computational chemists predicting properties and experimentalists validating these predictions will be essential. This synergy will accelerate the design-build-test-learn cycle, leading to the rapid development of new applications.
An integrated approach, combining expertise from these diverse fields, will be the most effective strategy to transform this compound from a molecule of theoretical interest into a valuable tool for medicine and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(10-Phenyldecyl)amino]benzoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Amine-functionalization of the phenyldecyl chain using reductive amination or nucleophilic substitution.
- Step 2 : Coupling the amino group to the benzoic acid scaffold via carbodiimide-mediated conjugation (e.g., EDC/HOBt).
- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC or HPLC.
- Key Validation : Confirm purity using melting point analysis and spectroscopic techniques (e.g., H NMR, IR) .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
- Methodological Answer :
- Peak Assignments : Identify the carbonyl carbon (C=O) at ~170 ppm, aromatic carbons (110–150 ppm), and aliphatic chain carbons (20–40 ppm).
- Cross-Validation : Compare with reference spectra of structurally similar compounds, such as 4-((benzyloxy)carbonylamino)methyl benzoic acid, which shows distinct peaks for the benzyl and benzoic acid moieties .
- Quantitative Analysis : Use DEPT-135 to distinguish CH, CH, and CH groups in the aliphatic chain.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters (e.g., monoclinic space group, Å, Å, Å) .
- Structure Refinement : Employ SHELXL for least-squares refinement, addressing thermal motion and disorder in the phenyldecyl chain .
- Validation Tools : Cross-check with ORTEP-3 for graphical representation of anisotropic displacement parameters .
Q. What strategies are effective for analyzing conflicting spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Contradiction Source : Discrepancies may arise from polymorphism (e.g., differing crystal packing vs. solution-state conformation).
- Resolution Steps :
Perform variable-temperature NMR to assess dynamic effects in solution.
Compare Raman spectra (e.g., 1600–1700 cm for C=O stretching) of crystalline vs. amorphous forms .
Use WinGX to model alternative conformations in the crystal lattice .
Q. How can computational modeling complement experimental data in studying the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding interactions with target enzymes (e.g., carbonic anhydrase), guided by structural data from PubChem .
- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the phenyldecyl chain in lipid bilayers.
- Validation : Correlate simulation results with enzyme inhibition assays (e.g., IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
